REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:10])[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH:7]=1.[CH3:11]OS(OC)(=O)=O.S(C)C.[OH-].[Na+]>CS(C)=O>[CH3:1][C:2]1[C:3]2([C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH:7]=1)[O:10][CH2:11]2 |f:3.4|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC=1C(C(CCC1)(C)C)=O
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
S(C)C
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared under the conditions
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2(CO2)C(CCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |